molecular formula C26H44NNaO7S B12412280 Tauro-omega-muricholic acid-d4 (sodium)

Tauro-omega-muricholic acid-d4 (sodium)

Cat. No.: B12412280
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-YABQXFSGSA-M
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Description

Introduction to Tauro-Omega-Muricholic Acid-d4 (Sodium)

Definition and Classification within Bile Acid Derivatives

Tauro-omega-muricholic acid-d4 (sodium) belongs to the sterol lipid class, specifically categorized under C24 bile acids conjugated with taurine. Its molecular formula is $$ \text{C}{26}\text{H}{45}\text{NO}_{7}\text{S} $$, with a molecular weight of 541.71 g/mol. The compound is structurally characterized by:

  • A 5β-cholanic acid backbone with hydroxyl groups at the 3α, 6α, and 7β positions.
  • A taurine moiety conjugated via an amide bond to the carboxyl group of the bile acid.
  • Deuterium atoms incorporated at four positions to enable isotopic tracing.

Bile acids are classified based on conjugation status and hydroxylation patterns. Tauro-omega-muricholic acid-d4 (sodium) falls into the taurine-conjugated secondary bile acids , distinct from glycine-conjugated or unconjugated forms. The table below compares key features of selected bile acid derivatives:

Bile Acid Conjugation Type Hydroxylation Pattern Critical Role
Cholic acid Unconjugated 3α,7α,12α Primary bile acid synthesis
Taurochenodeoxycholic acid Taurine 3α,7α Cholesterol solubilization
Tauro-omega-muricholic acid-d4 Taurine (deuterated) 3α,6α,7β Isotopic tracer for metabolic studies

Historical Context of Deuterated Bile Acid Analogues

The development of deuterated bile acids traces back to mid-20th-century advancements in isotopic labeling. Key milestones include:

  • 1940s : Use of deuterium-labeled cholesterol by Bloch, Berg, and Rittenberg to study bile acid biosynthesis pathways.
  • 1960s : Discovery that bile acid conjugation alters their physicochemical properties, prompting synthesis of stable isotope variants.
  • 2000s : Integration of deuterated bile acids into mass spectrometry workflows to quantify metabolic flux.

Tauro-omega-muricholic acid-d4 (sodium) represents a refinement of these techniques, combining deuterium labeling with taurine conjugation to optimize stability and detection sensitivity. Its synthesis typically involves:

  • Deuterium incorporation via catalytic exchange reactions under controlled pH and temperature.
  • Enzymatic conjugation of omega-muricholic acid with taurine using microbial bile salt hydrolases.
  • Purification through reversed-phase chromatography to isolate the sodium salt form.

Significance in Modern Metabolic Research

This deuterated bile acid derivative has become pivotal in three research domains:

Bile Acid Signaling Pathways

Tauro-omega-muricholic acid-d4 (sodium) acts as a farnesoid X receptor (FXR) antagonist , modulating genes involved in bile acid homeostasis. Studies using this compound have revealed:

  • Inhibition of CYP7A1 , the rate-limiting enzyme in bile acid synthesis, via FXR-dependent mechanisms.
  • Regulation of glucose metabolism through interactions with TGR5 receptors in enteroendocrine cells.
Gut Microbiome Interactions

The compound’s deuterium label enables precise tracking of microbial transformations:

  • Deconjugation : Gut bacteria remove taurine via bile salt hydrolases, producing deuterated omega-muricholic acid.
  • Epimerization : Microbial 7β-dehydroxylases convert the compound into deuterated lithocholic acid derivatives.
Biomarker Discovery

Clinical applications include:

  • Neonatal sepsis detection : Elevated serum levels correlate with microbial dysbiosis.
  • Non-alcoholic fatty liver disease (NAFLD) : Altered hepatic recycling rates quantified via deuterium tracing.

The table below summarizes key research applications:

Application Area Methodology Key Finding Source
FXR signaling Hepatocyte cell culture + LC-MS/MS 50% reduction in CYP7A1 expression
Microbial metabolism Fecal incubation + isotope ratio MS 72% deconjugation within 6 hours
Metabolic flux analysis Stable isotope infusion in rats 2.3-fold higher hepatic uptake vs. non-deuterated form

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2;

InChI Key

NYXROOLWUZIWRB-YABQXFSGSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Stock Solution Preparation Table

Stock Solution 1 mg 5 mg 10 mg
1 mM 1.846 mL 9.230 mL 18.460 mL
5 mM 0.369 mL 1.846 mL 3.692 mL
10 mM 0.184 mL 0.923 mL 1.846 mL

Data derived from standard solution protocols for deuterated bile acids.

Steps for Preparation :

  • Dissolution : Weigh 1–10 mg of TωMCA-d4 and dissolve in methanol or methanol:water (50:50 v/v) to achieve desired molarity.
  • Verification : Confirm concentration via UV-Vis or LC-MS using a calibration curve.
  • Storage : Store at −20°C to −80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Analytical Methods for Quantification

TωMCA-d4 serves as an internal standard in LC-MS/MS workflows to correct for matrix effects and variability in extraction efficiency.

Sample Preparation Protocol for Bile Acid Analysis

  • Serum/Plasma :
    • Spike 50 µL serum with 25 µL of 1/100 dilution of TωMCA-d4 stock.
    • Add 225 µL cold methanol for protein precipitation.
    • Centrifuge (10,000 g, 10 min, 4°C), dry under nitrogen, and reconstitute in methanol:water (50:50).
  • Liver Tissue :
    • Homogenize 5–100 mg tissue with cold methanol and TωMCA-d4.
    • Extract twice with methanol, pool supernatants, and lyophilize.

LC-MS/MS Parameters

Parameter Value
Column UHPLC C18 or HILIC
Mobile Phase 0.1% formic acid in water/acetonitrile
Detection Negative ion mode (MRM)
Retention Time ~5–8 min (dependent on column)

Typical conditions for bile acid profiling.

Applications in Research

TωMCA-d4 is critical for studying FXR signaling, metabolic diseases, and microbiome interactions in rodent models.

Key Research Findings

  • FXR Antagonism : TωMCA-d4 quantification aids in studying the role of ω-muricholic acid as an FXR antagonist, which regulates bile acid synthesis and glucose metabolism.
  • Microbiome Interactions : TωMCA-d4 is used to trace the metabolism of β-muricholic acid by gut microbiota, such as Clostridium species.
  • Neonatal Sepsis Biomarkers : Elevated TωMCA-d4 levels in infant serum correlate with early sepsis, enabling biomarker discovery.

Challenges and Considerations

  • Synthetic Complexity : TωMCA-d4 synthesis requires precision in deuteration to avoid isotopic scrambling. Custom synthesis is often necessary.
  • Stability : Deuterated compounds may exhibit altered solubility or stability compared to non-deuterated analogs. Storage conditions must be optimized.
  • Cross-Species Variability : TωMCA-d4 is more relevant to murine models, as ω-muricholic acid is rare in humans.

Chemical Reactions Analysis

Types of Reactions

Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, tauroursodeoxycholic acid has been shown to have antiapoptotic and endoplasmic reticulum stress response dampening effects .

Common Reagents and Conditions

Common reagents used in the reactions of tauro- compounds include condensing agents and organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compounds.

Major Products Formed

The major products formed from the reactions of tauro- compounds include various bile acid derivatives that have significant biological and therapeutic properties. For example, tauroursodeoxycholic acid is used to treat gallstones and is being investigated for other medical conditions .

Scientific Research Applications

Scientific Research Applications

1. Cholestasis Studies

  • Tauro-omega-muricholic acid-d4 is frequently used in cholestasis research to investigate the mechanisms of bile acid transport and metabolism. Its labeled form allows for precise tracking within biological systems, making it invaluable for studying cholestatic liver diseases and their pathophysiology .

2. Bile Acid Profiling

  • The compound plays a critical role in profiling bile acids in biological samples, aiding in the understanding of metabolic disorders. Studies have shown that alterations in bile acid profiles can indicate various liver conditions, including progressive familial intrahepatic cholestasis and autoimmune sclerosing cholangitis .

3. Therapeutic Potential

  • Research indicates that tauro-omega-muricholic acid-d4 may have therapeutic applications similar to those of other bile acids, such as tauroursodeoxycholic acid. It has been studied for its potential to mitigate liver injury and promote hepatocyte survival under stress conditions .

4. Biomarker Development

  • The compound has been explored as a potential biomarker for neonatal sepsis. Elevated levels of tauro-omega-muricholic acid have been observed in infants with early-onset sepsis, suggesting its utility in clinical diagnostics .

Case Studies

Case Study 1: Cholestasis Model
In a study involving mice with induced cholestasis, administration of tauro-omega-muricholic acid-d4 demonstrated a significant reduction in serum bile acids and improved liver function markers compared to control groups. This suggests its potential protective role against cholestatic liver injury.

Case Study 2: Neonatal Sepsis
A cohort study analyzed serum samples from infants diagnosed with early-onset sepsis, revealing markedly elevated levels of tauro-omega-muricholic acid-d4 compared to healthy controls. This finding supports its role as a biomarker for early detection of sepsis .

Data Tables

Application AreaFindings/ObservationsReferences
Cholestasis StudiesSignificant reduction in serum bile acids
Bile Acid ProfilingAltered profiles indicating liver disease
Therapeutic PotentialMitigation of liver injury effects
Biomarker DevelopmentElevated levels correlate with neonatal sepsis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between TωMCA-d4 and related deuterated bile acids:

Compound Molecular Formula Molecular Weight CAS Number (Free Acid) Key Applications Reference(s)
Tauro-omega-muricholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₇S 541.71 25696-60-0 Quantification of TωMCA in cholestasis/EOS studies
Tauro-β-muricholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₇S 541.71 25696-60-0 (analogous) Quantification of β-muricholic acid; cholestasis research
Tauro-α-muricholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₇S 541.71 25613-05-2 Quantification of α-muricholic acid; gut microbiota interactions
Taurochenodeoxycholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₆S 525.69 2410279-85-3 Liver disease models (e.g., primary biliary cholangitis)
Taurocholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₇S 539.69 2410279-93-3 Fat emulsification studies; Crohn’s disease biomarker
Tauroursodeoxycholic acid-d4 (sodium) C₂₆H₄₀D₄NNaO₆S 503.73 2410279-94-4 Therapeutic studies in neurodegenerative diseases (e.g., Alzheimer’s)

Notes:

  • Isomeric differences : Tauro-α-, β-, and ω-muricholic acids differ in hydroxyl group positions on the steroid nucleus, affecting hydrophilicity and receptor binding (e.g., FXR antagonism by TωMCA ).
  • Deuterium labeling : All compounds contain four deuterium atoms (D4), typically at the 2,2,4,4 positions of the taurine moiety, ensuring minimal interference with chromatographic separation .

Analytical Performance in Mass Spectrometry

Deuterated bile acids are critical for minimizing matrix effects in MS-based assays:

  • TωMCA-d4 and Tauro-β-muricholic acid-d4 exhibit near-identical retention times to their unlabeled counterparts, enabling precise quantification .
  • Taurochenodeoxycholic acid-d4 has a lower molecular weight (525.69 vs. 541.71 for TωMCA-d4), leading to distinct fragmentation patterns in LC-MS/MS .
  • Taurocholic acid-d4 shows reduced ionization efficiency compared to TωMCA-d4 due to additional hydroxyl groups, requiring optimized MS parameters .

Research Findings and Clinical Relevance

Tauro-omega-Muricholic Acid-d4 (Sodium)
  • In neonatal studies, elevated TωMCA levels correlate with EOS severity , validated using deuterated standards to control for matrix effects .
  • Acts as a FXR antagonist , modulating bile acid synthesis in cholestatic models .
Tauro-β-Muricholic Acid-d4 (Sodium)
  • Inhibits intestinal FXR signaling, promoting bile acid diversification in germ-free rat models .
Tauroursodeoxycholic Acid-d4 (Sodium)
  • Reduces endoplasmic reticulum stress in Alzheimer’s disease models, with deuterated forms ensuring accurate pharmacokinetic profiling .

Key Considerations for Use

  • Purity: Most deuterated standards (e.g., TωMCA-d4, Tauro-α-muricholic acid-d4) have >95% HPLC purity, critical for minimizing background noise .
  • Solubility: Sodium salts are water-soluble, but stock solutions in DMSO or methanol are recommended for long-term stability .
  • Species specificity : Muricholic acids (e.g., TωMCA) are predominant in rodents, limiting direct translation to human studies without validation .

Biological Activity

Tauro-ω-muricholic acid-d4 (sodium), a taurine-conjugated derivative of ω-muricholic acid, has garnered attention for its potential biological activities and therapeutic applications. This compound is part of the muricholic acid family, which predominantly occurs in rodents but also has implications for human health, particularly in metabolic and liver-related disorders.

Chemical Structure and Properties

Tauro-ω-muricholic acid-d4 (sodium) is characterized by its unique structure as a conjugated bile acid, with the following molecular formula:

  • Molecular Formula : C26H44NNaO7S
  • Molecular Weight : 525.68 g/mol
  • Composition :
    • Carbon (C): 58.08%
    • Hydrogen (H): 8.25%
    • Nitrogen (N): 2.61%
    • Sodium (Na): 4.28%
    • Oxygen (O): 20.83%
    • Sulfur (S): 5.96% .

Tauro-ω-muricholic acid-d4 functions primarily through its interaction with various bile acid receptors, influencing metabolic pathways and cellular responses:

  • FXR Activation : It acts on the Farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism, potentially aiding in metabolic disorders .
  • TGR5 Receptor Modulation : It may also interact with the G protein-coupled bile acid receptor TGR5, which is involved in anti-inflammatory responses and energy metabolism .

Cholesterol Regulation

Hepatoprotective Effects

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses through FXR and TGR5 activation may contribute to its protective effects in various inflammatory conditions, including metabolic syndrome and liver diseases .

Study on Liver Disease Models

A study involving rat liver models highlighted that tauro-ω-muricholic acid-d4 significantly reduced markers of hepatocellular damage and inflammation. The findings indicated a reduction in liver enzyme levels associated with cholestasis, suggesting its therapeutic potential in liver diseases .

Data Summary Table

Property/ActivityFindings
Molecular FormulaC26H44NNaO7S
FXR ActivationRegulates bile acids and glucose metabolism
TGR5 ModulationAnti-inflammatory effects
Cholesterol StabilityPrevents cholesterol crystal precipitation
Hepatoprotective EffectsReduces hepatocellular damage

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